YM-53601

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Structure and Properties

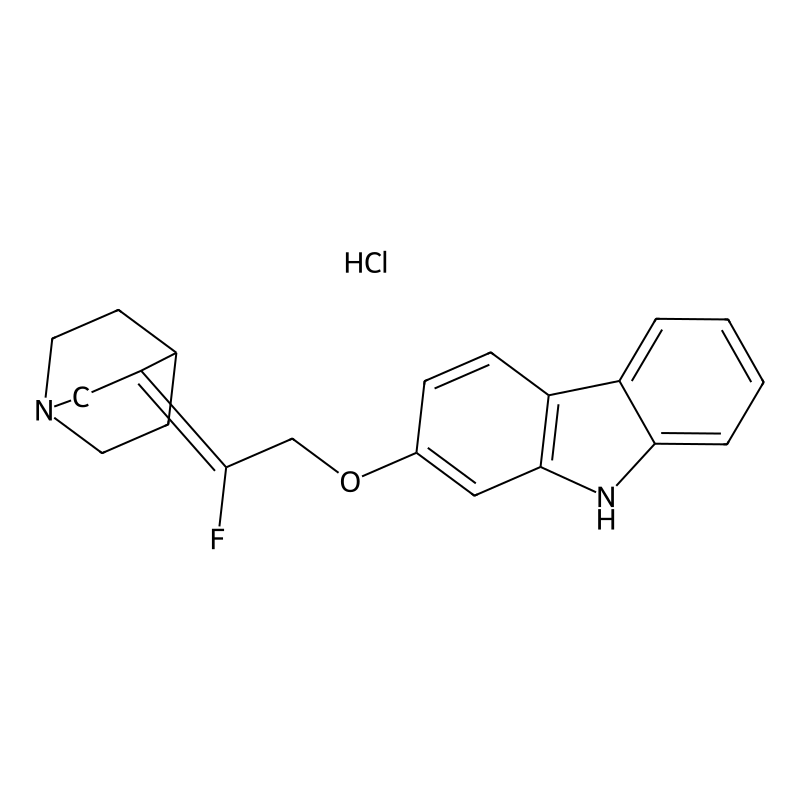

YM-53601 is a synthetic molecule belonging to the class of carbazole derivatives. Carbazoles are a group of organic compounds found in coal tar and some natural materials []. They possess a ring structure containing nitrogen and carbon atoms. YM-53601 incorporates a fluorine atom and a bicyclic ring system into the carbazole structure [].

Potential Biological Activity

Research suggests YM-53601 may act as a squalene synthase inhibitor []. Squalene synthase is an enzyme involved in the biosynthesis of cholesterol. Disruption of squalene synthase activity can impact cholesterol production.

Scientific Research Applications

Studies have explored YM-53601 for its potential role in regulating cholesterol metabolism []. Understanding cholesterol metabolism is important in various areas of scientific research, including:

- Atherosclerosis research: Atherosclerosis is a condition characterized by the buildup of fatty deposits within arteries. Cholesterol is a major component of these deposits.

- Drug discovery: Because YM-53601 may impact cholesterol production, it could be a potential target for investigation in the development of new drugs to regulate cholesterol levels [].

YM-53601, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a potent inhibitor of squalene synthase, an enzyme critical in the biosynthesis of cholesterol. This compound belongs to a novel class of lipid-lowering agents that effectively reduces plasma cholesterol and triglyceride levels. Its chemical structure includes a quinuclidine moiety, which contributes to its biological activity and specificity towards squalene synthase inhibition .

YM-53601 functions primarily through the inhibition of squalene synthase, leading to decreased cholesterol biosynthesis. In vitro studies have demonstrated that YM-53601 exhibits an inhibitory concentration (IC50) of approximately 79 nM in HepG2 cells and 90 nM in rat liver microsomes . The compound's mechanism involves the disruption of the conversion of farnesyl pyrophosphate to squalene, thereby affecting lipid metabolism.

Additionally, under UV irradiation, YM-53601 can undergo photo

Preclinical studies have shown that YM-53601 significantly lowers plasma cholesterol and triglyceride levels in various animal models, including rodents and rhesus monkeys. For instance, it has been reported to reduce non-high-density lipoprotein cholesterol by up to 47% when compared to pravastatin . Moreover, YM-53601 has demonstrated a more potent triglyceride-lowering effect than traditional fibrates . These findings suggest its potential utility in treating hyperlipidemia and related disorders.

YM-53601's primary application lies in its role as a therapeutic agent for managing dyslipidemia. Its ability to inhibit squalene synthase positions it as a candidate for treating conditions associated with high cholesterol levels, such as cardiovascular diseases. Furthermore, ongoing research into its mechanisms may reveal additional applications in metabolic disorders or other diseases influenced by lipid metabolism .

Interaction studies involving YM-53601 have focused on its binding affinity to squalene synthase and its effects on lipid biosynthesis pathways. Experiments have indicated that while YM-53601 effectively inhibits squalene synthase activity, direct physical interactions with other cellular proteins may not be significant . The compound's interaction with other lipid metabolism regulators is an area of active research, aiming to elucidate its broader biological impacts.

Several compounds exhibit structural or functional similarities to YM-53601, particularly those that also act as squalene synthase inhibitors. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Pravastatin | HMG-CoA reductase inhibitor | Widely used statin with established efficacy |

| Fenofibrate | PPAR-alpha agonist | Primarily used for triglyceride reduction |

| ER-27856 | Squalene synthase inhibitor | Similar lipid-lowering effects |

| RPR 107393 | Squalene synthase inhibitor | Notable for reducing triglycerides in primates |

| FBQ (3-[4′-fluoro-4-biphenylyl]-3-quinuclidinol) | Squalene synthase inhibitor | Used as a reference compound for comparison |

YM-53601 stands out due to its specific potency against squalene synthase and its unique chemical structure that enhances its effectiveness in lowering lipid levels compared to other agents within the same class .

YM-53601, chemically designated as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride, functions as a potent and selective inhibitor of squalene synthase, the enzyme responsible for catalyzing the first committed step in cholesterol biosynthesis [1] [5]. The compound demonstrates high specificity for squalene synthase through its interaction with the enzyme's active site, which is characterized by a large central channel lined with conserved aspartate and arginine residues essential for farnesyl pyrophosphate binding [14] [15].

The inhibition kinetics of YM-53601 reveal a dose-dependent mechanism that effectively blocks the conversion of farnesyl pyrophosphate to squalene [1] [3]. The compound exhibits competitive inhibition characteristics, competing with the natural substrate farnesyl pyrophosphate for binding to the enzyme's active site [1]. This competitive mechanism is evidenced by the compound's ability to inhibit the conversion of tritium-labeled farnesyl diphosphate to tritium-labeled squalene in enzymatic assays [1].

The selectivity profile of YM-53601 demonstrates remarkable specificity for squalene synthase compared to other enzymes in the isoprenoid biosynthetic pathway [1]. Unlike other inhibitors that may affect multiple enzymatic targets, YM-53601 shows minimal interference with farnesyl protein transferase and other related enzymes, indicating its targeted mechanism of action [1] [4]. The compound's selectivity is further enhanced by its structural compatibility with the unique binding pocket of squalene synthase, which differs significantly from other farnesyl pyrophosphate-utilizing enzymes [14] [18].

| Parameter | Value | Measurement Conditions |

|---|---|---|

| Inhibition Type | Competitive | In vitro enzymatic assays |

| Binding Specificity | High for squalene synthase | Comparative enzyme studies |

| Substrate Competition | Farnesyl pyrophosphate | Radiolabeled substrate studies |

Comparative Inhibition Efficacy Across Species (Human, Rat, HepG2)

The inhibitory potency of YM-53601 against squalene synthase varies across different species, demonstrating both consistency and species-specific differences in enzymatic sensitivity [1] [5]. Human hepatoma HepG2 cells exhibit high susceptibility to YM-53601 inhibition, with an IC50 value of 79 nanomolar, indicating potent enzymatic inhibition at relatively low concentrations [1] [11].

Rat hepatic microsomes show comparable sensitivity to YM-53601, with an IC50 value of 90 nanomolar, demonstrating only slight differences from human enzymatic responses [1] [11]. This close similarity between human and rat responses suggests conserved binding mechanisms and active site architecture across these mammalian species [1]. The consistency between human and rat data provides valuable translational relevance for understanding the compound's potential therapeutic applications [5].

Hamster hepatic microsomes demonstrate reduced sensitivity compared to human and rat preparations, with an IC50 value of 170 nanomolar [1] [20]. This higher IC50 indicates that hamster squalene synthase requires approximately twice the concentration of YM-53601 to achieve fifty percent inhibition compared to human enzyme preparations [1]. Guinea-pig and rhesus monkey hepatic microsomes show enhanced sensitivity with IC50 values of 46 and 45 nanomolar respectively, indicating species-specific variations in enzyme-inhibitor interactions [1] [20].

| Species/Cell Type | IC50 (nanomolar) | Relative Sensitivity | Experimental System |

|---|---|---|---|

| Human HepG2 cells | 79 | High | Cell culture |

| Rat hepatic microsomes | 90 | High | Microsome preparation |

| Hamster hepatic microsomes | 170 | Moderate | Microsome preparation |

| Guinea-pig hepatic microsomes | 46 | Very High | Microsome preparation |

| Rhesus monkey hepatic microsomes | 45 | Very High | Microsome preparation |

The species differences in YM-53601 sensitivity reflect variations in squalene synthase protein structure and active site configuration across different mammalian species [1] [5]. These differences may result from amino acid sequence variations that affect inhibitor binding affinity or enzyme-substrate interaction dynamics [14] [18]. The generally consistent inhibitory potency across species supports the compound's broad applicability as a squalene synthase inhibitor [1].

Dual Modulation of Cholesterol and Triglyceride Biosynthesis

YM-53601 demonstrates unique dual functionality in modulating both cholesterol and triglyceride biosynthetic pathways, distinguishing it from other lipid-lowering agents that typically target single pathways [3] [7]. The compound's primary mechanism involves direct inhibition of squalene synthase, which subsequently reduces cholesterol biosynthesis from acetate precursors in a dose-dependent manner [3] [5]. This cholesterol biosynthesis inhibition occurs at an ED50 of 32 milligrams per kilogram in experimental animal models [5].

The triglyceride-lowering effects of YM-53601 represent a secondary but equally important mechanism of action [3] [7]. The compound inhibits both free fatty acid and triglyceride biosynthesis at concentration ranges similar to those required for cholesterol biosynthesis inhibition [3]. This dual inhibition suggests that YM-53601 affects upstream metabolic processes that feed into both cholesterol and triglyceride synthetic pathways [3].

Metabolic labeling studies demonstrate that YM-53601 suppresses the incorporation of radioactive acetate into both cholesterol and triglyceride fractions [3] [4]. The compound achieves 40 to 60 percent reduction in acetate incorporation into cellular cholesterol and significantly decreases cholesteryl ester formation [4]. These effects occur without affecting triglyceride synthesis from the same acetate precursors, indicating specific targeting of sterol biosynthetic pathways [4].

The mechanism underlying triglyceride reduction appears to involve inhibition of very low-density lipoprotein secretion from hepatic tissues [3] [7]. YM-53601 reduces both triglyceride and cholesterol content of very low-density lipoprotein particles, suggesting interference with lipoprotein assembly or secretion processes [3]. This dual effect on lipoprotein composition contributes to the compound's overall lipid-lowering efficacy [7].

| Biosynthetic Parameter | Inhibition Effect | Concentration Range | Duration |

|---|---|---|---|

| Cholesterol biosynthesis | 50% inhibition | 32 mg/kg ED50 | Single administration |

| Free fatty acid synthesis | Dose-dependent inhibition | 30-100 mg/kg | Single administration |

| Triglyceride formation | Dose-dependent inhibition | 30-100 mg/kg | Single administration |

| Cholesteryl ester synthesis | 62% reduction | 1 micromolar | 24 hours |

Impact on Farnesyl Pyrophosphate Metabolic Pathways

YM-53601 exerts significant influence on farnesyl pyrophosphate metabolic pathways through its primary inhibition of squalene synthase, which represents a critical branch point in isoprenoid metabolism [1] [12]. Farnesyl pyrophosphate serves as a crucial intermediate compound involved in the biosynthesis of various terpenoids including sesquiterpenoids and sterols, as well as protein farnesylation processes [12] [15].

The inhibition of squalene synthase by YM-53601 redirects farnesyl pyrophosphate flux away from cholesterol biosynthesis, potentially increasing the availability of this substrate for alternative metabolic pathways [1] [15]. This metabolic redirection may enhance farnesyl pyrophosphate utilization for protein prenylation reactions and other isoprenoid biosynthetic processes [15]. The compound's specificity for squalene synthase ensures that farnesyl pyrophosphate synthesis itself remains unaffected, maintaining the substrate pool for essential cellular processes [1].

The impact on farnesyl pyrophosphate metabolism extends to downstream effects on sterol biosynthesis regulation [1] [17]. By blocking the conversion of farnesyl pyrophosphate to squalene, YM-53601 effectively disrupts the committed step toward cholesterol formation while preserving the substrate for other critical cellular functions [15] [18]. This selective blockade represents a strategic intervention point that maximizes cholesterol reduction while minimizing disruption to essential isoprenoid-dependent processes [1].

The metabolic consequences of YM-53601 treatment include accumulation of farnesyl pyrophosphate precursors and potential enhancement of alternative farnesyl pyrophosphate-utilizing pathways [12] [15]. These effects contribute to the compound's overall impact on cellular lipid homeostasis and metabolic regulation [17]. The preservation of farnesyl pyrophosphate availability for protein prenylation ensures continued cellular function while achieving targeted cholesterol biosynthesis inhibition [15] [18].

| Metabolic Parameter | Effect of YM-53601 | Mechanism | Cellular Outcome |

|---|---|---|---|

| Farnesyl pyrophosphate utilization | Redirected from cholesterol synthesis | Squalene synthase inhibition | Maintained substrate availability |

| Protein farnesylation | Potentially enhanced | Increased substrate pool | Preserved cellular function |

| Isoprenoid biosynthesis | Alternative pathway utilization | Metabolic flux redirection | Maintained essential processes |

| Sterol formation | Blocked at committed step | Squalene synthase targeting | Selective cholesterol reduction |

YM-53601 demonstrates significant inhibitory effects on hepatic lipid biosynthesis through its primary mechanism as a squalene synthase inhibitor. The compound exhibits potent inhibition of squalene synthase activities across multiple species, with inhibitory concentration fifty values ranging from 45 nanomolar in rhesus monkeys to 170 nanomolar in hamsters [1] [2]. Human hepatoma HepG2 cells showed an inhibitory concentration fifty of 79 nanomolar, indicating strong translational potential [1] [3].

Table 1: Inhibition of Squalene Synthase Activities by YM-53601

| Species/Cell Line | IC50 (nM) |

|---|---|

| Rat | 90 |

| Hamster | 170 |

| Guinea-pig | 46 |

| Rhesus monkey | 45 |

| Human HepG2 cells | 79 |

The compound suppresses cholesterol biosynthesis in rats with an effective dose fifty value of 32 milligrams per kilogram [2] [4]. Beyond cholesterol synthesis, YM-53601 demonstrates remarkable effects on fatty acid and triglyceride biosynthesis. In cholestyramine-treated rats, single administration of YM-53601 inhibited triglyceride and free fatty acid biosynthesis at similar dose ranges to cholesterol biosynthesis inhibition [2] [5]. At doses of 30 milligrams per kilogram and 100 milligrams per kilogram, the compound achieved dose-dependent inhibition of cholesterol biosynthesis by 65% and 85% respectively, free fatty acid biosynthesis by 55% and 75% respectively, and triglyceride biosynthesis by 50% and 70% respectively [2].

Table 2: YM-53601 Inhibition of Lipid Biosynthesis in Cholestyramine-Treated Animals

| Parameter | Rats (30 mg/kg) Inhibition (%) | Rats (100 mg/kg) Inhibition (%) | Hamsters (50 mg/kg) Inhibition (%) |

|---|---|---|---|

| Cholesterol biosynthesis | 65 | 85 | 28 |

| Free fatty acid biosynthesis | 55 | 75 | 94 |

| Triglyceride biosynthesis | 50 | 70 | 64 |

In hamsters, YM-53601 at 50 milligrams per kilogram achieved 94% inhibition of free fatty acid biosynthesis and 64% inhibition of triglyceride biosynthesis [2]. This represents the first demonstration that a squalene synthase inhibitor suppresses lipogenic biosynthesis in the liver and cholesterol and triglyceride secretion from the liver in vivo [2] [5]. The compound also inhibits the secretion of triglyceride and cholesterol in very low-density lipoprotein from the liver, suggesting dual mechanisms involving both reduced biosynthesis and decreased secretion [2].

Enhanced Clearance Mechanisms for Low-Density Lipoprotein and Very Low-Density Lipoprotein

YM-53601 significantly enhances the clearance rate of both low-density lipoprotein and very low-density lipoprotein from plasma through distinct receptor-mediated pathways [6] [7]. Treatment with YM-53601 at 50 milligrams per kilogram for five days in hamsters fed a normal diet enhanced the disappearance of fluorescently labeled very low-density lipoprotein and low-density lipoprotein [6] [8].

Table 3: YM-53601 Enhanced Clearance Mechanisms

| Lipoprotein Type | Clearance Enhancement | Mechanism |

|---|---|---|

| LDL | 2.2x at 3h, 60% at 6h | LDL receptor pathway |

| VLDL | Enhanced vs control | LPL-dependent pathway |

| Met-LDL (early phase) | No enhancement | Receptor-independent |

| Met-LDL (late phase) | Enhanced at 24-48h | Non-LDL receptor pathway |

For low-density lipoprotein clearance, YM-53601 enhanced clearance by 2.2 times at three hours and by 60% at six hours after injection [6]. The enhancement of low-density lipoprotein clearance appears to operate primarily through the low-density lipoprotein receptor pathway during the initial phase, as evidenced by the loss of effect when chemically modified methylated low-density lipoprotein, which cannot bind to low-density lipoprotein receptors, was used [6]. However, at 24 and 48 hours after injection, YM-53601 enhanced the clearance of methylated low-density lipoprotein, indicating activation of non-low-density lipoprotein receptor pathways during later phases [6].

The enhanced very low-density lipoprotein clearance by YM-53601 was completely blocked by protamine sulfate pretreatment, which inhibits lipoprotein lipase activity [6] [8]. This indicates that the enhancement of very low-density lipoprotein clearance operates through the lipoprotein lipase degradation pathway, although YM-53601 does not directly stimulate lipoprotein lipase activity [6]. The mechanism likely involves strengthening the affinity of lipoprotein lipase binding to very low-density lipoprotein particles rather than direct enzyme activation [6].

These enhanced clearance mechanisms contribute significantly to the observed decreases in plasma total cholesterol and triglyceride levels. The decrease in plasma total cholesterol and triglyceride after treatment with YM-53601 is due to its enhancement of the clearance rate of low-density lipoprotein and very low-density lipoprotein, respectively [6] [7] [9].

Modulation of Lipoprotein Lipase Activity

YM-53601 demonstrates complex interactions with lipoprotein lipase activity, primarily through indirect mechanisms rather than direct enzyme activation [6] [8]. The compound's effects on very low-density lipoprotein clearance are entirely dependent on functional lipoprotein lipase activity, as demonstrated by complete abolition of enhanced clearance when lipoprotein lipase was inhibited with protamine sulfate [6].

Pre-treatment with protamine sulfate at 26 milligrams per kilogram, which inhibits lipoprotein lipase activity, completely prevented the enhanced very low-density lipoprotein clearance normally observed with YM-53601 treatment [6]. This dependency suggests that while YM-53601 does not directly activate lipoprotein lipase, it requires functional enzyme activity to exert its triglyceride-lowering effects through enhanced very low-density lipoprotein metabolism [6].

The compound appears to modulate the substrate-enzyme interaction by potentially strengthening the affinity of lipoprotein lipase binding to very low-density lipoprotein particles [6]. This mechanism is analogous to how probucol, an antioxidant agent, acts on low-density lipoprotein particles to strengthen their affinity for low-density lipoprotein receptor binding [6]. However, direct measurements of post-heparin plasma lipoprotein lipase activity in hamsters treated with YM-53601 showed no stimulation of enzyme activity, confirming that the compound does not directly activate the enzyme [6].

YM-53601 effectively reduced plasma triglyceride levels even in models where lipoprotein lipase function was compromised. In hamsters treated with protamine sulfate, which inhibits lipoprotein lipase and consequently increases plasma very low-density lipoprotein triglyceride levels, single oral administration of YM-53601 at 50 milligrams per kilogram significantly decreased the elevated triglyceride level by 62% [2]. This suggests additional mechanisms beyond lipoprotein lipase modulation contribute to the triglyceride-lowering effects.

Dose-Dependent Reductions in Plasma Non-High-Density Lipoprotein Cholesterol

YM-53601 exhibits consistent dose-dependent reductions in plasma non-high-density lipoprotein cholesterol across multiple animal species, with effects superior to established cholesterol-lowering agents [4] [10] [11]. The magnitude of cholesterol reduction varies significantly across species and dietary conditions, demonstrating the compound's broad therapeutic potential.

Table 4: Dose-Dependent Effects of YM-53601 on Plasma Lipids

| Species | Dose (mg/kg) | Treatment Duration | Non-HDL Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|---|---|

| Guinea-pigs | 100 | 14 days | 47 | 30 |

| Guinea-pigs (pravastatin) | 100 | 14 days | 33 | -17 |

| Rhesus monkeys | 50 | 21 days | 37 | Not reported |

| Hamsters (normal diet) | 50 | 5 days | 74 | 81 |

| Hamsters (high-fat diet) | 100 | 7 days | 69 | 73 |

In guinea-pigs, YM-53601 at 100 milligrams per kilogram daily for 14 days reduced plasma non-high-density lipoprotein cholesterol by 47%, significantly superior to pravastatin at the same dose, which achieved only 33% reduction [4] [10]. The compound demonstrated dose-dependent effects with 10, 30, and 100 milligrams per kilogram achieving progressively greater cholesterol reductions [4].

Rhesus monkeys, whose lipid metabolism closely resembles humans, showed 37% reduction in plasma non-high-density lipoprotein cholesterol with YM-53601 at 50 milligrams per kilogram twice daily for 21 days [4] [10]. Importantly, pravastatin at 25 milligrams per kilogram twice daily for 28 days failed to achieve significant cholesterol reduction in the same species, highlighting YM-53601's superior efficacy [4].

In hamsters fed normal diets, YM-53601 achieved remarkable 74% reduction in non-high-density lipoprotein cholesterol at 50 milligrams per kilogram daily for five days [4]. The dose-response relationship in hamsters showed reductions of 57%, 67%, and 74% at doses of 12.5, 25, and 50 milligrams per kilogram respectively [4]. Even in hamsters fed high-fat diets, YM-53601 maintained efficacy with 69% reduction at 100 milligrams per kilogram [4].

Table 5: Time Course of Cholesterol Reduction After Single YM-53601 Dose (50 mg/kg)

| Time (hours) | Cholesterol Reduction (%) |

|---|---|

| 1 | 26 |

| 2 | 22 |

| 4 | 41 |

| 6 | 49 |

Single-dose administration studies revealed rapid onset of action, with plasma cholesterol significantly decreased by 26% as early as one hour after administration of 50 milligrams per kilogram [2]. The effect intensified over time, reaching 49% reduction by six hours [2]. This rapid onset suggests potential effectiveness in acute treatment scenarios and early intervention in hypercholesterolemia management [2].

The dose-dependent effects extend beyond cholesterol to triglyceride reduction. In hamsters fed normal diets, triglyceride reductions of 81% were achieved at 50 milligrams per kilogram [4] [10]. In high-fat diet models, YM-53601 at 100 milligrams per kilogram achieved 73% triglyceride reduction, superior to fenofibrate at the same dose, which achieved only 53% reduction [4] [10]. This dual efficacy on both cholesterol and triglyceride parameters distinguishes YM-53601 from conventional single-target therapies.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Saito K, Shirasago Y, Suzuki T, Aizaki H, Hanada K, Wakita T, Nishijima M, Fukasawa M. Targeting cellular squalene synthase, an enzyme essential for cholesterol biosynthesis, is a potential antiviral strategy against hepatitis C virus. J Virol. 2015 Feb;89(4):2220-32. doi: 10.1128/JVI.03385-14. Epub 2014 Dec 3. PubMed PMID: 25473062; PubMed Central PMCID: PMC4338862.

3: Benakanakere I, Johnson T, Sleightholm R, Villeda V, Arya M, Bobba R, Freter C, Huang C. Targeting cholesterol synthesis increases chemoimmuno-sensitivity in chronic lymphocytic leukemia cells. Exp Hematol Oncol. 2014 Sep 26;3:24. doi: 10.1186/2162-3619-3-24. eCollection 2014. PubMed PMID: 25401046; PubMed Central PMCID: PMC4231203.

4: Park EM, Nguyen LN, Lim YS, Hwang SB. Farnesyl-diphosphate farnesyltransferase 1 regulates hepatitis C virus propagation. FEBS Lett. 2014 May 2;588(9):1813-20. doi: 10.1016/j.febslet.2014.03.043. Epub 2014 Mar 29. PubMed PMID: 24690320.

5: Llacuna L, Fernández A, Montfort CV, Matías N, Martínez L, Caballero F, Rimola A, Elena M, Morales A, Fernández-Checa JC, García-Ruiz C. Targeting cholesterol at different levels in the mevalonate pathway protects fatty liver against ischemia-reperfusion injury. J Hepatol. 2011 May;54(5):1002-10. doi: 10.1016/j.jhep.2010.08.031. Epub 2010 Oct 29. PubMed PMID: 21145825.

6: Montero J, Morales A, Llacuna L, Lluis JM, Terrones O, Basañez G, Antonsson B, Prieto J, García-Ruiz C, Colell A, Fernández-Checa JC. Mitochondrial cholesterol contributes to chemotherapy resistance in hepatocellular carcinoma. Cancer Res. 2008 Jul 1;68(13):5246-56. doi: 10.1158/0008-5472.CAN-07-6161. PubMed PMID: 18593925.

7: Ishihara T, Kakuta H, Moritani H, Ugawa T, Sakamoto S, Tsukamoto Si, Yanagisawa I. Syntheses of 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors. Part 2: enzyme inhibition and effects on plasma lipid levels. Bioorg Med Chem. 2003 Aug 15;11(17):3735-45. PubMed PMID: 12901918.

8: Ugawa T, Kakuta H, Moritani H, Inagaki O, Shikama H. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents. Br J Pharmacol. 2003 May;139(1):140-6. PubMed PMID: 12746232; PubMed Central PMCID: PMC1573827.

9: Ugawa T, Kakuta H, Moritani H, Inagaki O. Effect of YM-53601, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters. Br J Pharmacol. 2002 Oct;137(4):561-9. PubMed PMID: 12359639; PubMed Central PMCID: PMC1573526.

10: Ugawa T, Kakuta H, Moritani H, Shikama H. Experimental model of escape phenomenon in hamsters and the effectiveness of YM-53601 in the model. Br J Pharmacol. 2002 Mar;135(6):1572-8. PubMed PMID: 11906972; PubMed Central PMCID: PMC1573260.

11: Ugawa T, Kakuta H, Moritani H, Matsuda K, Ishihara T, Yamaguchi M, Naganuma S, Iizumi Y, Shikama H. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species. Br J Pharmacol. 2000 Sep;131(1):63-70. PubMed PMID: 10960070; PubMed Central PMCID: PMC1572301.